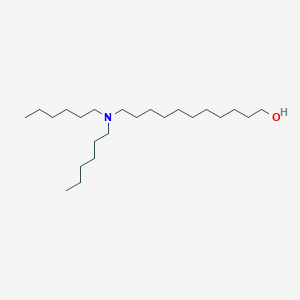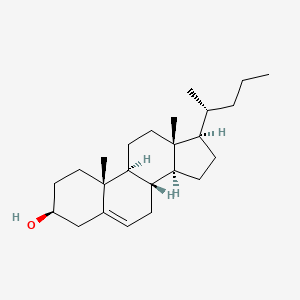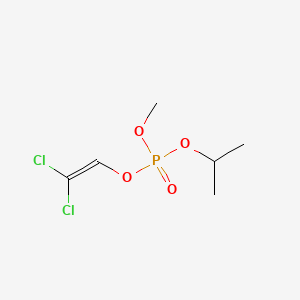
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is an organophosphate compound. It is known for its use in various industrial and agricultural applications, particularly as an insecticide. This compound is characterized by its chemical structure, which includes a phosphoric acid esterified with 2,2-dichlorovinyl and isopropyl methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and isopropyl methyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The process typically involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Phosphoric acid and 2,2-dichlorovinyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiparasitic agent.
Industry: Widely used as an insecticide in agriculture to control pests and protect crops.
Mecanismo De Acción
The primary mechanism of action of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphate insecticides.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar mechanism of action.
Malathion: An organophosphate insecticide with a broader spectrum of activity.
Parathion: A highly toxic organophosphate insecticide with similar enzymatic inhibition properties.
Uniqueness
Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its specific structure allows for targeted applications in both agricultural and industrial settings, making it a valuable compound in various fields.
Propiedades
Número CAS |
5301-54-2 |
|---|---|
Fórmula molecular |
C6H11Cl2O4P |
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl methyl propan-2-yl phosphate |
InChI |
InChI=1S/C6H11Cl2O4P/c1-5(2)12-13(9,10-3)11-4-6(7)8/h4-5H,1-3H3 |
Clave InChI |
VBAXPQCCVNMHRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


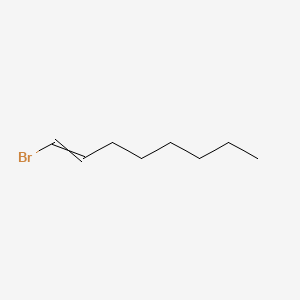
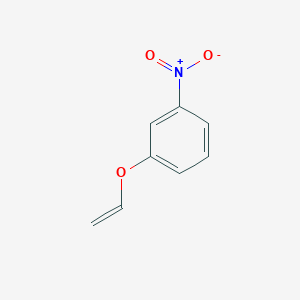
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
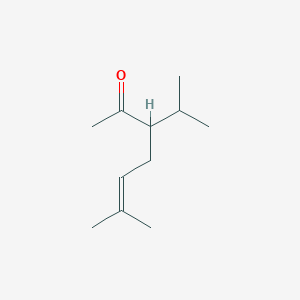

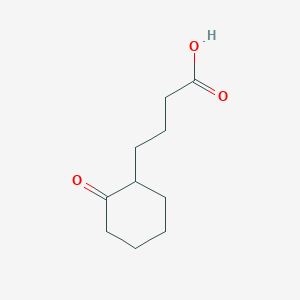
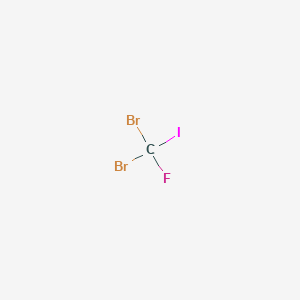
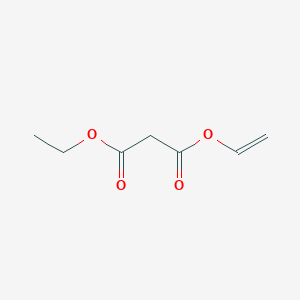

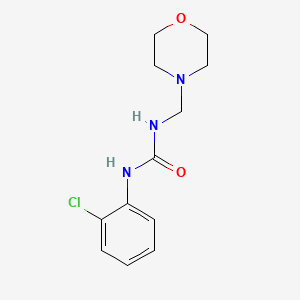
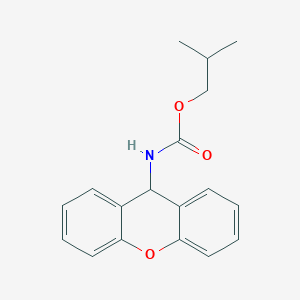
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
